6-Methoxydihydro-2h-pyran-3(4h)-one

Description

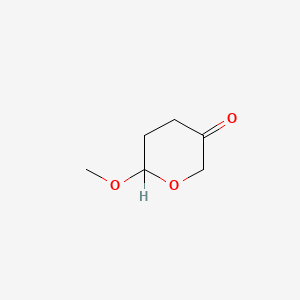

Structure

3D Structure

Properties

CAS No. |

65712-87-0 |

|---|---|

Molecular Formula |

C6H10O3 |

Molecular Weight |

130.14 g/mol |

IUPAC Name |

6-methoxyoxan-3-one |

InChI |

InChI=1S/C6H10O3/c1-8-6-3-2-5(7)4-9-6/h6H,2-4H2,1H3 |

InChI Key |

FTXYSBCGJOVRMJ-UHFFFAOYSA-N |

SMILES |

COC1CCC(=O)CO1 |

Canonical SMILES |

COC1CCC(=O)CO1 |

Synonyms |

5,6-DHMPO 5,6-dihydro-6-methoxy-2H-pyran-3(4H)-one |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to 6-Methoxydihydro-2H-pyran-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxydihydro-2H-pyran-3(4H)-one, also known by its IUPAC name 6-methoxyoxan-3-one, is a heterocyclic organic compound with the chemical formula C₆H₁₀O₃. As a derivative of tetrahydropyran, a common scaffold in medicinal chemistry, this molecule holds potential for the development of novel therapeutics. This technical guide provides a comprehensive overview of the known chemical properties, synthesis strategies, and potential biological significance of this compound, serving as a foundational resource for researchers in the fields of chemical synthesis and drug discovery.

Chemical Properties

To date, detailed experimental data on the physical and chemical properties of this compound remains limited in publicly accessible literature. The following table summarizes the key known identifiers and computed properties for this compound.

| Property | Value | Source |

| IUPAC Name | 6-methoxyoxan-3-one | PubChem[1] |

| Synonyms | 5,6-dihydro-6-methoxy-2H-pyran-3(4H)-one | PubChem[1] |

| CAS Number | 65712-87-0 | PubChem[1] |

| Molecular Formula | C₆H₁₀O₃ | PubChem[1] |

| Molecular Weight | 130.14 g/mol | PubChem[1] |

| Canonical SMILES | COC1CCC(=O)CO1 | PubChem[1] |

| InChI Key | FTXYSBCGJOVRMJ-UHFFFAOYSA-N | PubChem[1] |

Further experimental determination of properties such as boiling point, melting point, density, and solubility is required for a complete chemical profile.

Synthesis and Experimental Protocols

General Synthetic Strategy for Dihydro-2H-pyran-3(4H)-one (as a basis for adaptation):

The synthesis of dihydro-2H-pyran-3(4H)-one from α-ketoglutaric acid typically involves a multi-step process that may include esterification, reduction, cyclization, and hydrolysis. Researchers aiming to synthesize the 6-methoxy derivative would need to devise a strategy to introduce the methoxy group, for instance, through electrophilic methoxylation of an enolate intermediate or by utilizing a starting material already containing the desired methoxy substituent.

Logical Workflow for Potential Synthesis:

Caption: Potential synthetic workflow for this compound.

Spectroscopic Analysis

Detailed spectroscopic data (NMR, IR, MS) for this compound are not extensively reported. However, based on its structure, the following characteristic signals can be predicted:

-

¹H NMR: Signals corresponding to the methoxy group protons (singlet, ~3.3-3.5 ppm), protons on the pyran ring, including those adjacent to the carbonyl group and the oxygen atom.

-

¹³C NMR: A signal for the carbonyl carbon (~200-210 ppm), the carbon of the methoxy group (~50-60 ppm), and signals for the carbons of the pyran ring.

-

IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration (~1715 cm⁻¹), and C-O stretching vibrations for the ether and methoxy groups.

-

Mass Spectrometry: The molecular ion peak (M+) at m/z 130.0579, corresponding to the exact mass of C₆H₁₀O₃.

Biological Activity and Signaling Pathways

The direct biological activity of this compound has not been extensively studied. However, the broader class of pyran derivatives has been shown to exhibit a wide range of pharmacological effects, suggesting potential avenues of investigation for this specific compound.

Pyran-containing molecules have demonstrated potential in the treatment of Alzheimer's disease, and have also been investigated for their antibacterial, antiviral, and anti-inflammatory properties.[7][8][9] Some derivatives have been explored as insecticides and herbicides.[7]

Potential Areas of Biological Investigation:

Given the structural motifs present in this compound, future research could explore its activity in the following areas:

-

Antimicrobial Activity: The α,β-unsaturated ketone system, which can be formed from related pyranones, is often associated with antimicrobial effects.[10]

-

Anticancer Activity: Many heterocyclic compounds containing carbonyl groups are investigated for their potential as cytotoxic agents.

-

Neuroprotective Effects: The tetrahydropyran ring is a key structural element in various neuroactive compounds.[7]

Illustrative Signaling Pathway (Hypothetical Involvement):

As the specific biological targets of this compound are unknown, a hypothetical signaling pathway diagram illustrates a potential mechanism of action for a generic bioactive pyran derivative.

Caption: Hypothetical signaling pathway for a bioactive pyran derivative.

Conclusion and Future Directions

This compound represents a molecule of interest within the broader class of bioactive pyran derivatives. While current knowledge of its specific chemical and biological properties is limited, its structural relationship to pharmacologically active compounds suggests it is a promising candidate for further investigation. Future research should focus on the development of a robust synthetic protocol, comprehensive characterization of its physicochemical properties, and screening for a range of biological activities. Such studies will be crucial in elucidating the potential of this compound as a lead compound in drug discovery programs.

References

- 1. 5,6-dihydro-6-methoxy-2H-pyran-3(4H)-one | C6H10O3 | CID 128273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of dihydro-2H-pyran-3(4H)-one - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of dihydro-2H-pyran-3(4H)-one [scite.ai]

- 7. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. turkjps.org [turkjps.org]

- 10. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of Dihydro-2H-pyran-3(4H)-one: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a detailed spectroscopic and synthetic overview of dihydro-2H-pyran-3(4H)-one . At the time of writing, specific experimental spectroscopic data for the requested derivative, 6-Methoxydihydro-2H-pyran-3(4H)-one , is not available in the public domain. The information presented herein for the parent compound serves as a foundational reference.

Introduction

Dihydro-2H-pyran-3(4H)-one is a saturated oxygen heterocycle that serves as a versatile building block in medicinal chemistry and drug discovery.[1] Its utility is demonstrated in the synthesis of various biologically active molecules, including α-amino acids, histamine H3 receptor antagonists, and thrombin inhibitors.[1] This technical guide summarizes the available spectroscopic data for dihydro-2H-pyran-3(4H)-one and provides a detailed experimental protocol for its synthesis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for dihydro-2H-pyran-3(4H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Dihydro-2H-pyran-3(4H)-one

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.94 | s | - | H-2 |

| 3.77 | t | 5.2 | H-6 |

| 2.45 | t | 6.8 | H-4 |

| 2.02 | quint | 6.0 | H-5 |

| Solvent: CDCl₃[1] |

Table 2: ¹³C NMR Spectroscopic Data for Dihydro-2H-pyran-3(4H)-one

| Chemical Shift (δ) ppm | Assignment |

| 207.5 | C-3 (C=O) |

| 74.5 | C-2 |

| 65.9 | C-6 |

| 37.4 | C-4 |

| 24.8 | C-5 |

| Solvent: CDCl₃[1] |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Dihydro-2H-pyran-3(4H)-one

| m/z | Interpretation |

| 100 | [M]⁺ |

| 71 | [M - CHO]⁺ |

| 42 | [C₂H₂O]⁺ |

| Ionization Method: Electron Ionization (EI)[1][2] |

Experimental Protocols

A practical synthetic route to dihydro-2H-pyran-3(4H)-one starting from α-ketoglutaric acid has been reported.[1][3][4][5] The overall process involves four steps.

Synthesis of Dimethyl 2,2-dimethoxypentanedioate

To a solution of dimethyl 2-oxopentanedioate (from α-ketoglutaric acid) in absolute methanol, trimethyl orthoformate and sulfuric acid are added. The reaction mixture is processed to yield dimethyl 2,2-dimethoxypentanedioate.

Synthesis of 2,2-Dimethoxypentane-1,5-diol

The dimethyl 2,2-dimethoxypentanedioate is reduced using a reducing agent like LiAlH₄ in an appropriate solvent to afford 2,2-dimethoxypentane-1,5-diol.

Synthesis of 3,3-Dimethoxytetrahydro-2H-pyran

The diol is subjected to cyclization. This can be achieved by converting the diol to a dimesylate followed by intramolecular cyclization to yield 3,3-dimethoxytetrahydro-2H-pyran.

Synthesis of Dihydro-2H-pyran-3(4H)-one

Acidic hydrolysis of the 3,3-dimethoxytetrahydro-2H-pyran using an acid such as trifluoroacetic acid in a solvent like dichloromethane removes the ketal protecting group to yield the final product, dihydro-2H-pyran-3(4H)-one. The crude product is then purified by vacuum distillation.[1]

Synthetic Workflow Visualization

The following diagram illustrates the synthetic pathway for dihydro-2H-pyran-3(4H)-one.

Caption: Synthetic pathway of Dihydro-2H-pyran-3(4H)-one.

References

Synthesis of 6-Methoxydihydro-2h-pyran-3(4h)-one from α-ketoglutaric acid

An in-depth technical guide on the synthesis of 6-methoxydihydro-2H-pyran-3(4H)-one from α-ketoglutaric acid is provided below, tailored for researchers, scientists, and drug development professionals. This document outlines a plausible multi-step synthetic pathway, including detailed experimental protocols, quantitative data, and process visualizations, based on established chemical transformations.

Executive Summary

The synthesis of this compound from α-ketoglutaric acid is a multi-step process that is not extensively documented as a direct conversion in existing literature. However, a feasible synthetic route can be constructed based on fundamental organic reactions. This guide details a proposed four-step pathway:

-

Diesterification of α-ketoglutaric acid to protect the carboxylic acid functionalities.

-

Selective Ketone Reduction to form a hydroxyl group.

-

Lactonization to form a γ-lactone intermediate.

-

Reductive Cyclization and Methylation to yield the final product.

This document provides detailed protocols for each step, presents relevant quantitative data in a structured format, and includes diagrams to illustrate the chemical transformations and experimental workflow.

Proposed Synthetic Pathway

The overall transformation from α-ketoglutaric acid to this compound involves the conversion of a linear dicarboxylic acid into a substituted cyclic ether-ketone. The proposed pathway is illustrated below.

Caption: Proposed four-step synthesis of this compound.

Experimental Protocols and Data

This section provides detailed methodologies for each step of the proposed synthesis. The quantitative data are summarized from analogous reactions found in the literature.

Step 1: Diesterification of α-Ketoglutaric Acid

The initial step involves the protection of both carboxylic acid groups of α-ketoglutaric acid as methyl esters to prevent them from interfering with subsequent reactions. This is a standard Fischer esterification.

Protocol:

-

Suspend α-ketoglutaric acid (1.0 eq) in methanol (10 volumes).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (0.1 eq) dropwise.

-

Allow the mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain dimethyl α-ketoglutarate.

| Parameter | Value | Reference |

| Reactants | α-ketoglutaric acid, Methanol, H₂SO₄ | Analogous Fischer Esterifications |

| Reaction Time | 4 - 6 hours | - |

| Temperature | Reflux (approx. 65 °C) | - |

| Typical Yield | 90 - 98% | - |

Step 2: Selective Reduction of Dimethyl α-ketoglutarate

The ketone group of the diester is selectively reduced to a hydroxyl group using a mild reducing agent like sodium borohydride. The ester groups are generally unreactive to NaBH₄ under these conditions.

Protocol:

-

Dissolve dimethyl α-ketoglutarate (1.0 eq) in methanol or ethanol (10 volumes).

-

Cool the solution to 0 °C.

-

Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of acetic acid or saturated ammonium chloride solution until the effervescence ceases.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield dimethyl 2-hydroxyglutarate.

| Parameter | Value | Reference |

| Reactants | Dimethyl α-ketoglutarate, NaBH₄ | Selective ketone reductions |

| Reaction Time | 1 - 2 hours | - |

| Temperature | 0 °C | - |

| Typical Yield | 85 - 95% | - |

Step 3: Lactonization to form γ-Carbomethoxy-γ-butyrolactone

The resulting hydroxy diester undergoes intramolecular cyclization (lactonization) to form a stable five-membered γ-lactone ring. This can often be induced by heat or an acid catalyst.

Protocol:

-

Dissolve dimethyl 2-hydroxyglutarate (1.0 eq) in a suitable solvent like toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05 eq).

-

Heat the mixture to reflux, using a Dean-Stark apparatus to remove the methanol byproduct.

-

Continue refluxing for 3-5 hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture and wash with saturated sodium bicarbonate solution to remove the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain γ-carbomethoxy-γ-butyrolactone.

| Parameter | Value | Reference |

| Reactants | Dimethyl 2-hydroxyglutarate, p-TSA | Acid-catalyzed lactonization |

| Reaction Time | 3 - 5 hours | - |

| Temperature | Reflux (approx. 110 °C for Toluene) | - |

| Typical Yield | 70 - 85% | - |

Step 4: Reductive Cyclization and Methylation

This final, crucial step involves the reduction of the remaining ester group and the lactone to form the target cyclic ether-ketone structure. A possible approach involves the reduction of the ester to an aldehyde, which can then cyclize with the lactone carbonyl, followed by trapping of the intermediate hemiacetal as a methyl ether. A more direct, albeit complex, method might involve a carefully controlled reduction and simultaneous cyclization.

A plausible sequence is the reduction of the lactone to a lactol, followed by methylation.

Protocol (Illustrative):

-

Lactone Reduction to Lactol:

-

Dissolve γ-carbomethoxy-γ-butyrolactone (1.0 eq) in anhydrous toluene or THF at -78 °C (dry ice/acetone bath).

-

Slowly add Diisobutylaluminium hydride (DIBAL-H) (1.1 eq, 1.0 M solution in hexanes) dropwise.

-

Stir the reaction at -78 °C for 2-3 hours.

-

Quench the reaction by the slow addition of methanol, followed by a saturated solution of Rochelle's salt.

-

Allow the mixture to warm to room temperature and stir until two clear layers form.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry, and concentrate to yield the intermediate lactol.

-

-

Methylation of the Lactol:

-

Dissolve the crude lactol intermediate in methanol.

-

Add a catalytic amount of an acid catalyst (e.g., acetyl chloride or Amberlyst-15 resin).

-

Stir at room temperature for 2-4 hours.

-

Neutralize the catalyst (if necessary), filter, and concentrate the solvent.

-

Purify the residue by column chromatography to obtain this compound.

-

| Parameter | Value | Reference |

| Reactants | γ-Carbomethoxy-γ-butyrolactone, DIBAL-H, Methanol | Lactone reduction and acetal formation |

| Reaction Time | 2-3 hours (reduction), 2-4 hours (methylation) | - |

| Temperature | -78 °C (reduction), Room Temp (methylation) | - |

| Typical Yield | 50 - 70% (over two steps) | - |

Workflow and Logic Diagrams

The following diagrams provide a visual representation of the experimental workflow and the logical relationships in the synthesis.

General Experimental Workflow

Caption: A generalized workflow for each synthetic step.

Concluding Remarks

The synthesis of this compound from α-ketoglutaric acid, while not a standard reported procedure, is highly feasible through a multi-step pathway involving protection, reduction, and cyclization. The protocols and data presented in this guide are based on well-established, analogous transformations and provide a solid foundation for researchers to develop a robust and efficient synthesis. Each step requires careful monitoring and purification to ensure the desired intermediates are obtained in good yield and purity, ultimately leading to the successful synthesis of the target molecule. Further optimization of reaction conditions may be necessary to maximize the overall yield.

An In-depth Technical Guide to 6-Methoxydihydro-2H-pyran-3(4H)-one and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 6-Methoxydihydro-2H-pyran-3(4H)-one, a heterocyclic compound belonging to the dihydropyranone class. While the exact compound as named is not readily found in scientific literature, a closely related and well-documented analog, 6-Methoxy-2,6-dihydro-3H-pyran-3-one (CAS Number: 60249-17-4) , is the focus of this document. This guide will cover its chemical properties, synthesis, and the broader biological activities associated with the dihydropyranone scaffold, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Chemical and Physical Properties

The fundamental properties of 6-Methoxy-2,6-dihydro-3H-pyran-3-one are summarized in the table below. The lack of extensive experimental data in publicly available sources for properties such as melting and boiling points should be noted.

| Property | Value | Source |

| CAS Number | 60249-17-4 | [1][2][3][4] |

| Molecular Formula | C₆H₈O₃ | [1] |

| Molecular Weight | 128.13 g/mol | [1] |

| Alternate Names | 6-methoxy-3,6-dihydro-2h-pyran-3-one, 2-methoxy-2H-pyran-5-one | [5] |

| Canonical SMILES | COC1C=CC(=O)CO1 | [5] |

| InChI Key | AFMDMDCKEUYPDG-UHFFFAOYSA-N | [5] |

Synthesis

The primary synthetic route to 6-Methoxy-2,6-dihydro-3H-pyran-3-one involves the methylation of its precursor, 6-hydroxy-2,3-dihydro-6H-pyran-3-one.

Experimental Protocol: Methylation of 6-hydroxy-2,3-dihydro-6H-pyran-3-one

A common and effective method for the synthesis of 6-Methoxy-2,6-dihydro-3H-pyran-3-one is the reaction of 6-hydroxy-2,3-dihydro-6H-pyran-3-one with iodomethane. One reported method utilizes silver(I) oxide as a reagent to achieve a high yield.[1]

Reagents:

-

6-hydroxy-2,3-dihydro-6H-pyran-3-one (CAS: 35436-57-8)[6]

-

Iodomethane (CAS: 74-88-4)[1]

-

Silver(I) oxide (CAS: 20667-12-3)

-

An appropriate inert solvent (e.g., dichloromethane, diethyl ether)

Procedure:

-

To a solution of 6-hydroxy-2,3-dihydro-6H-pyran-3-one in an inert solvent, add silver(I) oxide.

-

To this suspension, add iodomethane dropwise at a controlled temperature (e.g., room temperature).

-

Stir the reaction mixture until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the silver salts.

-

Wash the filtrate with an appropriate aqueous solution to remove any unreacted starting materials and byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as column chromatography, to obtain pure 6-Methoxy-2,6-dihydro-3H-pyran-3-one.

A reported yield for this reaction is as high as 95%.[1]

Biological Activity and Potential Applications

While specific biological data for 6-Methoxy-2,6-dihydro-3H-pyran-3-one is not extensively reported, the broader class of pyranone derivatives is of significant interest in drug discovery due to their diverse pharmacological activities.[2][7]

General Activities of Pyranone Derivatives:

-

Anticancer: Many pyranone natural products and their synthetic derivatives have demonstrated cytotoxic activity against various cancer cell lines.[8]

-

Anti-inflammatory: The pyranone scaffold is found in compounds with anti-inflammatory properties.[2]

-

Antimicrobial: Pyranone derivatives have shown activity against a range of bacteria and fungi.[2]

-

Antiviral: Some pyran-containing compounds have been investigated for their antiviral effects.[9]

The diverse biological activities of pyranones make them attractive scaffolds for the development of new therapeutic agents.[2][10] Further research into the specific biological profile of 6-Methoxy-2,6-dihydro-3H-pyran-3-one is warranted to explore its potential in these areas. The dihydropyranone core, in particular, is a key structural motif in various bioactive natural products and has been a target for synthetic methodologies aimed at drug discovery.[11][12]

Signaling Pathways

Currently, there is no specific information available in the scientific literature linking 6-Methoxy-2,6-dihydro-3H-pyran-3-one to any particular signaling pathways. Given the broad range of biological activities exhibited by the pyranone class of compounds, it is plausible that different derivatives could interact with a variety of cellular targets and signaling cascades. Further research, including target identification and mechanism of action studies, would be necessary to elucidate any involvement in specific signaling pathways.

Conclusion

6-Methoxy-2,6-dihydro-3H-pyran-3-one is a readily synthesizable dihydropyranone derivative. While specific biological data for this compound is limited, the pyranone scaffold is a well-established pharmacophore with a wide spectrum of biological activities. This technical guide provides a foundation for researchers interested in exploring the potential of this and related compounds in the development of novel therapeutics. Further investigation into its biological properties and mechanism of action is a promising area for future research.

References

- 1. 6-Methoxy-2,6-dihydro-3H-pyran-3-one synthesis - chemicalbook [chemicalbook.com]

- 2. iosrjournals.org [iosrjournals.org]

- 3. 6-Methoxy-2,6-dihydro-3H-pyran-3-one CAS#: 60249-17-4 [chemicalbook.com]

- 4. 6-Methoxy-2,6-dihydro-3H-pyran-3-one | 60249-17-4 [chemicalbook.com]

- 5. PubChemLite - 6-methoxy-3,6-dihydro-2h-pyran-3-one (C6H8O3) [pubchemlite.lcsb.uni.lu]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholars.northwestern.edu [scholars.northwestern.edu]

- 11. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Physical and chemical properties of 6-methoxydihydro-2h-pyran-3(4h)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 6-methoxydihydro-2H-pyran-3(4H)-one (CAS No. 65712-87-0), a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Core Physical and Chemical Properties

While extensive experimental data for this compound is limited in publicly available literature, the following table summarizes its fundamental properties, including predicted values where experimental data is unavailable.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | PubChem |

| Molecular Weight | 130.14 g/mol | PubChem |

| CAS Number | 65712-87-0 | PubChem |

| Appearance | Colorless to Yellow Liquid or Semi-Solid (Predicted) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Synthesis and Experimental Protocols

A practical, multi-gram scale synthesis for the parent compound, dihydro-2H-pyran-3(4H)-one, has been reported commencing from the readily available α-ketoglutaric acid. This procedure involves a four-step reaction sequence. The synthesis of 6-alkoxy derivatives, such as this compound, can be achieved through modifications of this route, typically involving the introduction of the methoxy group at the C6 position.

A general synthetic approach for related 6-alkoxydihydropyran-3-ones is outlined below. Please note that specific reaction conditions for the title compound may require optimization.

General Synthesis Workflow for 6-Alkoxydihydropyran-3-ones

Caption: General synthetic workflow for 6-alkoxydihydropyran-3-ones.

Detailed Experimental Protocol (Hypothetical, based on related syntheses):

-

Hydroxylation of a Dihydropyran Precursor: A suitable dihydropyran starting material would be subjected to an electrophilic addition of a hydroxyl group at the 6-position. This could potentially be achieved using reagents like N-bromosuccinimide in the presence of water, followed by debromination.

-

Methylation: The resulting 6-hydroxydihydropyran-3-one would then be methylated. A common method involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride, followed by reaction with an electrophilic methyl source, like methyl iodide.

-

Purification: The crude product would be purified using standard laboratory techniques, such as column chromatography on silica gel, to isolate the desired this compound.

Analytical Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for structural confirmation. Predicted NMR shifts can be calculated using specialized software to aid in spectral assignment.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight and provide information about the fragmentation pattern of the molecule.

Biological Activity and Signaling Pathways

The biological activities of this compound have not been extensively reported. However, the pyranone scaffold is a common motif in a variety of biologically active natural products and synthetic compounds. Derivatives of pyranones have shown a wide range of pharmacological activities, including antibacterial, antifungal, and antitumor effects.

Potential Areas of Biological Investigation:

Given the structural features of this compound, several biological assays could be relevant for screening its activity.

Caption: Potential biological screening assays for this compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Storage: Store in a cool, dry place away from heat and ignition sources.

It is crucial to perform a thorough risk assessment before handling this compound and to consult available safety data for analogous structures.

Disclaimer: This document is intended for informational purposes only and does not constitute professional scientific or medical advice. Researchers should conduct their own thorough investigations and adhere to all applicable safety guidelines.

6-Methoxydihydro-2H-pyran-3(4H)-one: A Versatile Chiral Building Block for Synthesis and Drug Discovery

Abstract: The pyran ring is a fundamental heterocyclic scaffold present in a vast array of natural products, pharmaceuticals, and bioactive molecules.[1][2][3] Among the various pyran-based structures, optically active 6-alkoxydihydro-2H-pyran-3(4H)-ones have emerged as highly valuable chiral building blocks in modern organic synthesis. Their unique structural arrangement, featuring a ketone, an α,β-unsaturated system (in its enone tautomer), and a chiral acetal center, provides multiple points for stereocontrolled functionalization. This technical guide offers an in-depth exploration of 6-methoxydihydro-2H-pyran-3(4H)-one and its analogs, detailing their synthesis, key chemical transformations, and applications in the development of complex molecules and novel therapeutics for researchers, chemists, and professionals in drug development.

Synthesis of the Dihydropyranone Core

The parent structure, dihydro-2H-pyran-3(4H)-one, serves as the foundational precursor for its 6-methoxy derivative. A practical and scalable synthesis has been developed starting from readily available α-ketoglutaric acid.[4][5] This method allows for the preparation of the core pyranone ring in a four-step sequence with a reported overall yield of 31%.[4][5][6] The introduction of the 6-methoxy group can then be achieved through subsequent stereoselective reactions.

Experimental Protocol 1: General Synthesis of Dihydro-2H-pyran-3(4H)-one from α-Ketoglutaric Acid

While the full step-by-step procedure requires consulting the primary literature, the synthesis generally proceeds via the following transformations:

-

Esterification: The dicarboxylic acid groups of α-ketoglutaric acid are first protected, typically as dimethyl or diethyl esters, using standard esterification conditions (e.g., alcohol with an acid catalyst).

-

Selective Reduction: The ketone carbonyl is selectively reduced to a hydroxyl group using a mild reducing agent like sodium borohydride (NaBH₄).

-

Dieckmann Condensation: The resulting hydroxy-diester is subjected to an intramolecular Dieckmann condensation using a strong base (e.g., sodium ethoxide) to form the six-membered ring, yielding a β-keto ester.

-

Hydrolysis and Decarboxylation: The β-keto ester is then hydrolyzed and decarboxylated under acidic or basic conditions to afford the final dihydro-2H-pyran-3(4H)-one.

Enantioselective Synthesis Strategies

The utility of this compound as a chiral building block is entirely dependent on the ability to produce it in an enantiomerically pure form. Asymmetric catalysis is the most powerful tool for achieving this.

Organocatalyzed Enantioselective Synthesis

The synthesis of chiral pyran derivatives has been successfully achieved using organocatalysis. For instance, the first enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles, which share the dihydropyran core, was accomplished through a tandem Michael addition and Thorpe-Ziegler reaction catalyzed by cinchona alkaloids.[7] This approach yields products with excellent enantioselectivities, often exceeding 99% ee.[7] This methodology establishes a precedent for creating the crucial C6 stereocenter in a controlled manner.

Quantitative Data from Enantioselective Reactions

The following table summarizes representative results for the organocatalyzed synthesis of chiral dihydropyrano[2,3-c]pyrazoles, demonstrating the high efficiency and stereocontrol achievable.

| Entry | Benzylidenemalononitrile Substituent | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | H | Cinchona | 98 | >99 |

| 2 | 4-Cl | Cinchona | 95 | 76 |

| 3 | 4-Me | Cinchona | 96 | 67 |

| 4 | 2-Cl | Cinchona | 94 | 84 |

| (Data adapted from a study on dihydropyrano[2,3-c]pyrazoles, illustrating the catalytic principle).[7] |

Experimental Protocol 2: General Procedure for Organocatalyzed Tandem Reaction

-

Catalyst Preparation: To a solution of the benzylidenemalononitrile derivative (0.5 mmol) in a suitable solvent such as dichloromethane (CH₂Cl₂) (2.0 mL), the cinchona alkaloid-derived catalyst (5 mol%) is added.

-

Substrate Addition: The pyrazolinone starting material (0.5 mmol) is added to the mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature for a specified time (typically 12-24 hours) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Upon completion, the solvent is evaporated under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the enantiomerically enriched product.

-

Analysis: The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Key Reactions and Synthetic Utility

The this compound scaffold is rich in functionality, allowing for a diverse range of chemical transformations.

-

Michael Addition: The α,β-unsaturated ketone system readily undergoes 1,4-conjugate (Michael) addition with various nucleophiles, such as thiols, amines, and carbanions. This reaction is fundamental for introducing substituents at the C4 or C5 position.[8]

-

Nucleophilic Addition: The C3 ketone is a site for standard carbonyl chemistry, including reduction to a secondary alcohol, Grignard additions, and Wittig reactions.

-

Acetal Chemistry: The 6-methoxy group is part of a chiral acetal. This site can undergo acid-catalyzed exchange with other alcohols or participate in intramolecular cyclizations. This functionality is key to its role as a glycosyl donor mimic.

-

Intramolecular Ketalization: Under acidic conditions, derivatives of this pyranone can undergo stereoselective intramolecular ketalization, providing access to complex spiroketal systems, which are common motifs in natural products like avermectins.[8]

Applications in Drug Discovery

The dihydropyran scaffold is a privileged structure in medicinal chemistry, and building blocks like 6-methoxydihydropyranone are instrumental in synthesizing potent and selective therapeutic agents.

Case Study: mTOR Inhibitors

In the development of inhibitors for the mammalian target of rapamycin (mTOR), a key kinase in cell growth signaling, the 3,6-dihydro-2H-pyran (DHP) moiety was successfully used as a replacement for a morpholine group.[9] This substitution, which can be accessed from dihydropyranone precursors, resulted in compounds with equivalent potency and selectivity against the related PI3K enzyme, establishing the DHP group as a critical hinge-region binding motif for a new class of mTOR inhibitors.[9]

Case Study: Apelin (APJ) Receptor Antagonists

High-throughput screening led to the discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) as a potent and selective functional antagonist of the apelin (APJ) receptor.[10] The APJ receptor is a critical mediator of cardiovascular homeostasis, making its antagonists promising candidates for treating cardiovascular diseases. The synthesis of ML221 and its analogs relies heavily on the functionalization of a core pyranone structure, demonstrating the scaffold's direct applicability in modern drug discovery.[10]

Summary of Bioactive Pyran-Derived Molecules

| Compound Class/Example | Target | Biological Activity |

| Pyrazolopyrimidines | mTOR | ATP-competitive inhibition of mTOR kinase[9] |

| Thienopyrimidines | mTOR | ATP-competitive inhibition of mTOR kinase[9] |

| ML221 | APJ Receptor | Functional antagonist[10] |

| 6-Hydroxy-2H-pyran-3(6H)-ones | Bacteria | Antibacterial activity against Gram-positive bacteria[8] |

Conclusion

This compound and its closely related analogs are powerful and versatile chiral building blocks in organic synthesis. Their densely functionalized structure allows for a wide range of predictable and stereocontrolled transformations. The development of robust methods for their enantioselective synthesis has unlocked their potential for constructing complex natural products and for discovering novel drug candidates targeting critical biological pathways. For researchers in medicinal chemistry and process development, this chiral pyranone scaffold represents a valuable starting point for creating molecular diversity and accelerating the path to new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Synthesis of dihydro-2H-pyran-3(4H)-one - Enamine [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) as a functional antagonist of the apelin (APJ) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Methoxydihydro-2H-pyran-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 6-Methoxydihydro-2H-pyran-3(4H)-one, a heterocyclic compound of interest in synthetic and medicinal chemistry. The document outlines its synthesis, chemical properties, and potential biological activities, with a focus on quantitative data and detailed experimental protocols.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process commencing from readily available starting materials. A practical synthetic route involves the initial formation of the dihydropyranone core followed by the introduction of the methoxy group at the 6-position.

A key precursor, dihydro-2H-pyran-3(4H)-one, can be synthesized from α-ketoglutaric acid in a four-step sequence with an overall yield of 31%.[1][2][3] This is followed by hydroxylation at the 6-position and subsequent methylation. A reported method for a similar compound, 6-Methoxy-2,6-dihydro-3H-pyran-3-one, involves the methylation of 6-hydroxy-2,3-dihydro-6H-pyrano-3-one with iodomethane in the presence of silver(I) oxide, achieving a 95% yield. This suggests a viable route to the target molecule.

Synthesis Workflow

Caption: Synthetic pathway to this compound.

Experimental Protocols

Step 1: Synthesis of Dihydro-2H-pyran-3(4H)-one from α-Ketoglutaric Acid

A detailed, practical procedure for the synthesis of dihydro-2H-pyran-3(4H)-one from α-ketoglutaric acid has been reported, involving a four-step sequence.[1][2][3] For the purpose of this guide, we will focus on the subsequent, crucial methylation step.

Step 2: Proposed Synthesis of this compound

The following protocol is based on the reported synthesis of a closely related compound, 6-Methoxy-2,6-dihydro-3H-pyran-3-one.

-

Materials:

-

6-Hydroxy-dihydro-2H-pyran-3(4H)-one

-

Iodomethane (CH₃I)

-

Silver(I) oxide (Ag₂O)

-

Anhydrous diethyl ether (or a similar inert solvent)

-

-

Procedure:

-

To a stirred solution of 6-Hydroxy-dihydro-2H-pyran-3(4H)-one in anhydrous diethyl ether, add silver(I) oxide.

-

To this suspension, add a solution of iodomethane in anhydrous diethyl ether dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the silver salts.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Chemical and Physical Properties

Table 1: Physical and Spectroscopic Data of Dihydro-2H-pyran-3(4H)-one and Related Compounds

| Property | Dihydro-2H-pyran-3(4H)-one | 6-Methyl-dihydro-2H-pyran-3(4H)-one |

| Molecular Formula | C₅H₈O₂ | C₆H₁₀O₂ |

| Molecular Weight | 100.12 g/mol | 114.14 g/mol [4] |

| CAS Number | 23462-75-1 | 43152-89-2[4] |

| Physical State | Colorless to yellow liquid or semi-solid[5] | Not specified |

| Storage Temperature | 2-8°C, sealed in dry, dark place[5] | Not specified |

| ¹H NMR | Data not available in snippets. | Data not available in snippets. |

| ¹³C NMR | Data not available in snippets. | Data not available in snippets. |

| Mass Spectrum (EI) | Data not available in snippets. | Available through NIST WebBook.[4] |

| IR Spectrum | Data not available in snippets. | Data not available in snippets. |

Biological Activity

While specific biological studies on this compound are not extensively reported, the broader class of pyranone derivatives has demonstrated a wide range of pharmacological activities. This suggests that the target molecule could be a valuable scaffold for drug discovery.

Derivatives of 2H-pyran-3(6H)-ones have shown significant activity against gram-positive bacteria. For instance, 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one exhibited a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Staphylococcus aureus. It has been noted that the α,β-enone system is essential for the antimicrobial activity of these compounds.

Furthermore, various pyran derivatives have been investigated for a multitude of biological applications, including:

-

Antiviral properties

-

Anti-inflammatory effects

-

Anticancer activity

-

Relaxant activity on smooth muscle

The diverse biological landscape of pyran-containing molecules underscores the potential of this compound as a lead compound for the development of novel therapeutic agents.

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the screening of novel pyranone derivatives for biological activity.

Caption: General workflow for biological evaluation of pyranone derivatives.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its synthesis is feasible from inexpensive starting materials, and the broader class of pyranones exhibits significant biological potential. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the synthesis and therapeutic applications of this and related compounds. Further research is warranted to fully elucidate the chemical properties and pharmacological profile of this compound.

References

- 1. CA1166646A - Process for the preparation of 4-hydroxy-6-methyl-2- pyrone - Google Patents [patents.google.com]

- 2. 6-hydroxy-2H-pyran-3(6H)-one | C5H6O3 | CID 10855419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,6-dihydro-4-methoxy-2H-pyran | C6H10O2 | CID 87051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Safety and Handling of 6-Methoxydihydro-2h-pyran-3(4h)-one

Compound Identification and Analogs

Due to the absence of specific data for the target compound, this guide references the following structurally related analogs to infer potential hazards and handling protocols.

| Compound Name | Structure | CAS Number | Notes |

| 6-Methoxydihydro-2h-pyran-3(4h)-one | O=C1CC(OC)OCC1 | Not Available | Target Compound |

| 3,4-Dihydro-2-methoxy-2H-pyran | COC1CCC=CO1 | 4454-05-1 | Lacks the ketone group. |

| Dihydro-2H-pyran-3(4H)-one | O=C1CCOC1 | 23462-75-1 | Lacks the methoxy group. |

| 2-Ethyl-6-methoxy-3,6-dihydro-2H-pyran-3-one | CCC1OC(OC)CC(=O)C1 | 60249-14-1 | Contains an additional ethyl group. |

Hazard Identification and Classification

Based on the available data for its structural analogs, this compound should be handled as a substance with the following potential hazards.

GHS Hazard Statements (Inferred)

| Code | Statement | Source Analog(s) |

| H225 | Highly flammable liquid and vapor | 3,4-Dihydro-2H-pyran[1] |

| H302 | Harmful if swallowed | Dihydro-2H-pyran-3(4H)-one[2] |

| H315 | Causes skin irritation | Dihydro-2H-pyran-3(4H)-one[2], 3,4-Dihydro-2H-pyran[1] |

| H317 | May cause an allergic skin reaction | 3,4-Dihydro-2H-pyran[1] |

| H319 | Causes serious eye irritation | Dihydro-2H-pyran-3(4H)-one[2], 3,4-Dihydro-2H-pyran[1] |

| H332 | Harmful if inhaled | 3,4-dihydro-2H-pyran[3] |

| H335 | May cause respiratory irritation | Dihydro-2H-pyran-3(4H)-one[2] |

| H412 | Harmful to aquatic life with long lasting effects | 3,4-dihydro-2H-pyran[3] |

Precautionary Statements (Inferred) [1][2][3][4]

-

Prevention:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P233: Keep container tightly closed.

-

P240: Ground/bond container and receiving equipment.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Response:

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage:

-

P403+P235: Store in a well-ventilated place. Keep cool.

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Physical and Chemical Properties (Data from Analogs)

| Property | Value | Source Compound |

| Physical State | Colorless to Yellow Liquid or Semi-Solid | Dihydro-2H-pyran-3(4H)-one[2] |

| Molecular Formula | C6H10O3 | Target Compound |

| Molecular Weight | 130.14 g/mol | Target Compound |

| Flash Point | -17.78 °C (0 °F) | 3,4-Dihydro-2H-pyran[5] |

| Autoignition Temperature | 240 °C (464 °F) | 3,4-Dihydro-2H-pyran[5] |

Toxicological Data (Data from Analogs)

The toxicological properties of this compound have not been fully investigated. The following data is from a structural analog and should be used for guidance only.

| Test | Result | Species | Source Compound |

| LD50 Oral | Not Available | - | - |

| LD50 Dermal | Not Available | - | - |

| LC50 Inhalation | Not Available | - | - |

Experimental Protocols

No specific experimental protocols involving this compound were found. The following is a reported synthesis for a related compound, Dihydro-2H-pyran-3(4H)-one, which serves as an illustrative example of handling similar chemical structures in a laboratory setting.[6][7][8][9]

Synthesis of Dihydro-2H-pyran-3(4H)-one from α-Ketoglutaric Acid [6]

This procedure involves four main steps: ketal protection, reduction, cyclization, and deprotection.

-

Step 1: Ketalization of α-Ketoglutaric Acid

-

α-Ketoglutaric acid (1.03 mol) and trimethyl orthoformate (400 mL) are dissolved in methanol (1.2 L).

-

Sulfuric acid (25 mL) is added, and the mixture is refluxed with stirring for 15-20 hours.

-

After cooling, saturated aqueous NaHCO3 is added carefully until gas evolution ceases.

-

The mixture is evaporated in vacuo, and the residue is extracted with ethyl acetate.

-

The combined organic layers are dried and evaporated to yield Dimethyl 2,2-dimethoxypentanedioate.

-

-

Step 2: Reduction to Diol

-

The resulting ester from Step 1 is reduced with LiAlH4 to yield the corresponding diol.

-

-

Step 3: Cyclization to Tetrahydropyran Derivative

-

The pyran ring is closed by mesylation of the dianion obtained from the diol in Step 2.

-

-

Step 4: Hydrolysis to Dihydro-2H-pyran-3(4H)-one

-

The tetrahydropyran derivative from Step 3 is dissolved in dry dichloromethane.

-

The solution is added to a solution of trifluoroacetic acid in dry dichloromethane.

-

The resulting mixture is stirred overnight and evaporated in vacuo to yield the final product.

-

Mandatory Visualizations

Safe Handling Workflow

Caption: General laboratory workflow for the safe handling of potentially hazardous chemical compounds.

Synthesis Pathway Diagram

Caption: Reaction scheme for the synthesis of Dihydro-2H-pyran-3(4H)-one from α-Ketoglutaric acid.

First Aid Measures (Inferred)[4][5]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.

-

Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Get medical aid immediately.

Fire Fighting Measures (Inferred)[4][5]

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. For large fires, use water spray, fog, or alcohol-resistant foam. Water may be ineffective as the material may be lighter than water.

-

Specific Hazards: Vapors may form an explosive mixture with air and can travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.

Accidental Release Measures (Inferred)[4][5]

-

Personal Precautions: Use proper personal protective equipment as indicated in Section 10.

-

Spills/Leaks: Absorb spill with inert material (e.g., vermiculite, sand, or earth), then place in a suitable container for disposal. Remove all sources of ignition. Use a non-sparking tool. Provide ventilation.

Handling and Storage (Inferred)[4][5]

-

Handling: Wash thoroughly after handling. Use with adequate ventilation. Ground and bond containers when transferring material. Use spark-proof tools and explosion-proof equipment. Avoid contact with eyes, skin, and clothing. Keep away from heat, sparks, and flame.

-

Storage: Keep away from sources of ignition. Store in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances. Flammables-area.

Personal Protective Equipment (PPE)[10][11][12]

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection: Wear appropriate protective gloves to prevent skin exposure. Wear appropriate protective clothing to prevent skin exposure.

-

Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.

References

- 1. fishersci.com [fishersci.com]

- 2. Dihydro-2H-pyran-3(4H)-one | 23462-75-1 [sigmaaldrich.com]

- 3. chemos.de [chemos.de]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Synthesis of dihydro-2H-pyran-3(4H)-one - Enamine [enamine.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Navigating the Solubility of 6-Methoxydihydro-2h-pyran-3(4h)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The solubility of a compound is a critical physicochemical property that governs its behavior in various chemical and biological systems. For researchers in drug development and organic synthesis, understanding the solubility of a novel molecule like 6-Methoxydihydro-2h-pyran-3(4h)-one is paramount for formulation, reaction optimization, and purification processes. This technical guide provides a comprehensive overview of the predicted solubility of this compound in common organic solvents, detailed experimental protocols for solubility determination, and a logical workflow to approach this analysis.

Predicted Solubility Profile

Due to the absence of specific published quantitative solubility data for this compound, we can predict its general solubility based on its molecular structure. The molecule contains a polar ketone group and a polar ether group within a cyclic structure. The principle of "like dissolves like" is a useful guide here.[1][2]

Key Structural Features Influencing Solubility:

-

Polar Groups: The presence of a carbonyl (C=O) group from the ketone and the ether linkage (C-O-C) makes the molecule polar. These groups can participate in dipole-dipole interactions and hydrogen bonding (as an acceptor) with solvent molecules.

-

Carbon Backbone: The six-membered ring and the methoxy group contribute to the non-polar character of the molecule.

Based on these features, the following qualitative solubility predictions can be made:

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High | Capable of hydrogen bonding with the ether and ketone oxygen atoms. |

| Aprotic Polar | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | Strong dipole-dipole interactions with the polar functional groups of the solute.[3][4] |

| Non-Polar | Hexane, Toluene | Low to Moderate | The non-polar hydrocarbon backbone may allow for some interaction, but the polar groups will limit high solubility. |

| Halogenated | Dichloromethane, Chloroform | Moderate to High | Can engage in dipole-dipole interactions and are effective at dissolving a wide range of organic compounds. |

Experimental Protocols for Solubility Determination

To obtain precise solubility data, experimental determination is essential. Below are detailed protocols for both qualitative and quantitative analysis.

Qualitative Solubility Testing

This method provides a rapid assessment of a compound's solubility in various solvents and is useful for initial screening.[5][6][7]

Objective: To visually determine if a compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, diethyl ether, hexane, toluene, dichloromethane)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Spatula

-

Graduated pipettes or micropipettes

Procedure:

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and place it into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube. This corresponds to a concentration of approximately 10 mg/mL.

-

Mixing: Vigorously mix the contents of the test tube using a vortex mixer for 30-60 seconds.

-

Observation: Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record Keeping: Record the observations for each solvent tested. For partially soluble or insoluble results, the test can be repeated with gentle heating to observe the effect of temperature.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of a compound's solubility in a given solvent at a specific temperature.[8][9]

Objective: To determine the exact concentration of a saturated solution of the compound.

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or small flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed vials for filtrate collection

-

Analytical balance

-

Vacuum oven or desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the solvent (e.g., 5 mL). An excess is necessary to ensure saturation.

-

Seal the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours), with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

-

Carefully draw a known volume (e.g., 1 mL) of the supernatant into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed vial to remove any undissolved solid.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the filtered solution.

-

Place the vial in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound to evaporate the solvent completely.

-

Once the solvent is fully evaporated, re-weigh the vial containing the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial mass of the vial from the final mass.

-

The solubility can then be expressed in various units, such as g/mL, g/100g of solvent, or mol/L.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a systematic approach to determining the solubility of a novel compound like this compound.

Caption: Workflow for determining the solubility of a novel compound.

This comprehensive guide provides a robust framework for understanding and experimentally determining the solubility of this compound. By combining theoretical predictions with rigorous experimental protocols, researchers can obtain the critical data needed for successful drug development and chemical synthesis endeavors.

References

- 1. chem.ws [chem.ws]

- 2. Khan Academy [khanacademy.org]

- 3. byjus.com [byjus.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. studylib.net [studylib.net]

- 6. Qualitative Analysis of Organic Compounds. [wwwchem.uwimona.edu.jm]

- 7. csub.edu [csub.edu]

- 8. researchgate.net [researchgate.net]

- 9. quora.com [quora.com]

A Technical Guide to the Stereoselective Synthesis of 6-Methoxydihydro-2H-pyran-3(4H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the stereoselective synthesis of 6-methoxydihydro-2H-pyran-3(4H)-one and its derivatives. This pyranone core is a significant structural motif in a variety of natural products and pharmacologically active compounds, making its stereocontrolled synthesis a critical aspect of modern organic chemistry and drug discovery. This document details key synthetic strategies, provides comparative quantitative data, and outlines detailed experimental protocols for the synthesis of these valuable compounds.

Introduction

The this compound scaffold is a privileged heterocyclic structure found in numerous biologically active molecules. The stereochemistry at the C6 position, which bears the methoxy group, and any other stereocenters on the pyran ring, plays a crucial role in determining the biological activity of the parent molecule. Consequently, the development of robust and stereoselective synthetic routes to access these structures with high fidelity is of paramount importance. This guide will explore several powerful synthetic transformations, including the Achmatowicz reaction, hetero-Diels-Alder cycloadditions, and syntheses from carbohydrate precursors, that enable the controlled construction of these chiral building blocks.

Key Synthetic Strategies

Several key strategies have emerged for the stereoselective synthesis of this compound derivatives. These methods offer varying degrees of stereocontrol, yield, and substrate scope.

Achmatowicz Reaction

The Achmatowicz reaction, or Achmatowicz rearrangement, is a classic and powerful method for the synthesis of dihydropyranones from furan derivatives. The reaction involves the oxidative rearrangement of a furfuryl alcohol to a 6-hydroxy-2H-pyran-3(6H)-one. The 6-methoxy derivative can be obtained by performing the reaction in methanol or by subsequent methylation of the 6-hydroxy group.[1]

The general mechanism involves the oxidation of the furan ring, typically with an oxidizing agent like bromine in methanol or m-CPBA, to form a 2,5-dimethoxy-2,5-dihydrofuran intermediate. This intermediate then undergoes an acid-catalyzed rearrangement to yield the dihydropyranone product.[1]

Synthesis from Carbohydrate Precursors

Optically active 2-alkoxy-2H-pyran-3(6H)-ones can be synthesized from readily available carbohydrate starting materials, such as D-xylose. This approach provides excellent control over the absolute stereochemistry of the resulting pyranone. A common strategy involves the conversion of a protected glycal into the desired dihydropyranone through a Lewis acid-promoted glycosylation and rearrangement.

This method is particularly advantageous for accessing enantiomerically pure products due to the chiral pool nature of the starting material.

Hetero-Diels-Alder Reactions

The hetero-Diels-Alder (HDA) reaction is a powerful tool for the construction of six-membered heterocyclic rings. In the context of 6-methoxydihydropyran-3-one synthesis, an electron-rich diene, such as Danishefsky's diene, can react with an appropriate dienophile, like methyl glyoxylate, to form the dihydropyranone core. The use of chiral Lewis acid catalysts can induce high levels of enantioselectivity in this transformation.

The reaction proceeds through a concerted or stepwise cycloaddition pathway, followed by hydrolysis of the resulting adduct to furnish the desired pyranone.

Quantitative Data Comparison

The following table summarizes quantitative data for different stereoselective methods for the synthesis of dihydropyranone derivatives. This allows for a direct comparison of the efficiency and stereoselectivity of the various approaches.

| Synthetic Method | Substrate(s) | Catalyst/Reagent | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) | Citation(s) |

| Achmatowicz Reaction | Furfuryl alcohol | Br₂, MeOH, H₂SO₄ | Methanol | Not Specified | Not Applicable | Racemic | [1] |

| From D-Xylose | 2-Acetoxy-3,4-di-O-acetyl-D-xylal, Methanol | SnCl₄ | Dichloromethane | ~80 | >94:6 | >86 | [2] |

| Hetero-Diels-Alder | Danishefsky's diene, Methyl glyoxylate | (1R, 2S)-bis(oxazoline)-Cu(II) | Dichloromethane | 70 | Not Applicable | 72 | [3] |

| Organocatalytic Michael Addition | Cinnamaldehyde, 1,3-Cyclopentanedione | Chiral prolinol TMS ether | Toluene | High | up to 5:1 | up to 95 | [4] |

Experimental Protocols

This section provides detailed experimental methodologies for key reactions discussed in this guide.

Protocol for the Synthesis of 2-Methoxy-2H-pyran-3(6H)-one from a D-Xylose Derivative

This protocol is adapted from the synthesis of optically active 2-alkoxy-2H-pyran-3(6H)-ones.

Materials:

-

2-Acetoxy-3,4-di-O-acetyl-D-xylal

-

Anhydrous Methanol

-

Tin(IV) chloride (SnCl₄)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

A solution of 2-acetoxy-3,4-di-O-acetyl-D-xylal (1.0 eq) in anhydrous dichloromethane is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

Anhydrous methanol (1.2 eq) is added to the solution.

-

The reaction mixture is cooled to -20 °C using a suitable cooling bath.

-

A solution of tin(IV) chloride (1.2 eq) in anhydrous dichloromethane is added dropwise to the cooled reaction mixture over a period of 15 minutes, ensuring the temperature remains below -15 °C.

-

The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution at -20 °C.

-

The mixture is allowed to warm to room temperature and the layers are separated.

-

The aqueous layer is extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired 2-methoxy-2H-pyran-3(6H)-one.

General Protocol for the Achmatowicz Reaction

This protocol describes a general procedure for the Achmatowicz rearrangement of a furfuryl alcohol.

Materials:

-

Furfuryl alcohol

-

Anhydrous Methanol

-

Bromine (Br₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Furfuryl alcohol (1.0 eq) is dissolved in anhydrous methanol in a flask equipped with a dropping funnel and a magnetic stirrer.

-

The solution is cooled to -40 °C in a dry ice/acetone bath.

-

A solution of bromine (1.05 eq) in methanol is added dropwise to the cooled solution, maintaining the temperature below -35 °C.

-

After the addition is complete, the reaction mixture is stirred at -40 °C for 1 hour.

-

A few drops of concentrated sulfuric acid are added, and the mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction is monitored by TLC for the disappearance of the dihydrofuran intermediate and the formation of the pyranone product.

-

The reaction is quenched by the addition of water and the excess bromine is neutralized with a sodium thiosulfate solution.

-

The mixture is neutralized with saturated aqueous sodium bicarbonate solution and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography to yield the this compound.

Conclusion

The stereoselective synthesis of this compound derivatives is a well-established yet evolving field of research. The methods outlined in this guide, including the venerable Achmatowicz reaction, strategic use of carbohydrate precursors, and modern catalytic asymmetric hetero-Diels-Alder reactions, provide a powerful toolkit for chemists in both academic and industrial settings. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, the desired stereochemical outcome, and scalability. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for the design and execution of synthetic strategies targeting these important heterocyclic building blocks.

References

Methodological & Application

Synthesis of 6-Methoxydihydro-2H-pyran-3(4H)-one: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 6-Methoxydihydro-2H-pyran-3(4H)-one, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing from readily available furfuryl alcohol.

Introduction

This compound and its derivatives are important scaffolds in organic synthesis, serving as precursors to a variety of complex molecules, including carbohydrates and other biologically active compounds. The presented protocol involves an initial oxidative rearrangement of furfuryl alcohol via the Achmatowicz reaction to yield a key hydroxylated intermediate, followed by a high-yielding methylation step to afford the target product.

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Product | Reagents | Typical Yield |

| 1 | Achmatowicz Rearrangement | Furfuryl alcohol | 6-hydroxy-2H-pyran-3(6H)-one | meta-Chloroperoxybenzoic acid (m-CPBA) | ~70%[1] |

| 2 | Methylation | 6-hydroxy-2H-pyran-3(6H)-one | This compound | Iodomethane, Silver(I) oxide | 95% |

Experimental Protocols

Step 1: Synthesis of 6-hydroxy-2H-pyran-3(6H)-one via Achmatowicz Rearrangement

This procedure is adapted from established methods for the oxidative rearrangement of furfuryl alcohols.[1][2]

Materials:

-

Furfuryl alcohol

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

n-Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve furfuryl alcohol (1.0 equivalent) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve meta-chloroperoxybenzoic acid (1.1 equivalents) in dichloromethane.

-

Add the m-CPBA solution dropwise to the cooled furfuryl alcohol solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite.

-

Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in n-hexane as the eluent, to afford 6-hydroxy-2H-pyran-3(6H)-one as a colorless to pale yellow oil. A yield of approximately 70% can be expected.[1]

Step 2: Synthesis of this compound

This methylation procedure is based on a high-yielding method utilizing silver(I) oxide.

Materials:

-

6-hydroxy-2H-pyran-3(6H)-one

-

Iodomethane (CH₃I)

-

Silver(I) oxide (Ag₂O)

-

Dichloromethane (DCM), anhydrous

-

Celite®

Procedure:

-

To a solution of 6-hydroxy-2H-pyran-3(6H)-one (1.0 equivalent) in anhydrous dichloromethane, add silver(I) oxide (1.5 equivalents).

-

To this suspension, add iodomethane (2.0 equivalents) dropwise at room temperature.

-

Protect the reaction mixture from light by wrapping the flask in aluminum foil and stir vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite® to remove the silver salts.

-

Wash the filter cake with additional dichloromethane.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography if necessary, though this reaction is known for its high yield and purity. A yield of 95% has been reported for this transformation.

Visualized Experimental Workflow

The following diagram illustrates the two-step synthetic pathway for this compound.

Caption: Synthetic scheme for this compound.

References

Application Notes and Protocols: 6-Methoxydihydro-2H-pyran-3(4H)-one in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-methoxydihydro-2H-pyran-3(4H)-one as a versatile dienophile in Diels-Alder reactions. This compound serves as a valuable building block in synthetic organic chemistry, particularly for the construction of complex polycyclic systems often found in biologically active molecules. The protocols and data presented are based on established methodologies for structurally related 2-alkoxy-2H-pyran-3(6H)-ones, providing a strong predictive framework for reaction outcomes and optimization.[1]

Introduction

This compound is an electron-deficient alkene, making it an excellent dienophile for [4+2] cycloaddition reactions with various dienes. The presence of the electron-withdrawing ketone functionality and the adjacent oxygen atom in the pyran ring activates the double bond for reaction with electron-rich dienes.[2] The resulting cycloadducts, containing a bicyclic ether framework, are valuable intermediates for the synthesis of natural products and pharmaceutical agents. The stereochemical outcome of the reaction can often be controlled by the choice of reaction conditions, particularly through the use of Lewis acid catalysts.[1][3]

Key Applications

-

Scaffold for Natural Product Synthesis: The bicyclic pyranone core generated through the Diels-Alder reaction is a common motif in numerous natural products with interesting biological activities.

-

Drug Discovery and Development: The ability to generate molecular complexity in a single, often stereoselective, step makes this reaction highly attractive for the rapid synthesis of compound libraries for drug screening.

-